molecular formula C11H13ClN2O3 B1421114 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride CAS No. 1185299-60-8

3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride

Cat. No. B1421114
M. Wt: 256.68 g/mol
InChI Key: AMHLFPMQPSRYSS-UHFFFAOYSA-N
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Description

“3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride” is a chemical compound with the formula C11H13ClN2O3 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Scientific Research Applications

  • Chemical Transformations and Derivatives : One study explored the chemical transformations of related furan and benzofuran derivatives, which are structurally similar to the compound . These derivatives have shown potential in chemical synthesis processes (Horaguchi, Shimizu, & Abe, 1976).

  • Antagonistic Properties : Research identified a compound structurally similar to "3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride" as a potent antagonist of the alpha(v)beta(3) receptor, highlighting its potential for clinical development in treating bone disorders (Hutchinson et al., 2003).

  • Carcinoma Cell Studies : Another study examined the effects of an isocoumarin derivative (NM-3), which bears similarity to the compound , on human carcinoma cells. It was found to induce cell death and enhance the expression of tumor suppressor genes (Yin et al., 2001).

  • Antimicrobial Activity : Derivatives of benzoimidazole, which is a core component of the compound , were synthesized and evaluated for their antimicrobial activities, showing effectiveness against various bacteria and fungi (Abd El-Meguid, 2014).

  • Neuroprotective Agent Potential : The compound was also investigated for its potential as a neuroprotective agent, demonstrating significant NMDA antagonistic activity, which could be beneficial in treating neurodegenerative disorders (Baudy et al., 2001).

  • Catalytic Applications : Research into palladium complexes of related compounds showed active catalyst behavior in chemical reactions, highlighting potential applications in synthetic chemistry (Tshabalala, Ojwach, & Akerman, 2015).

properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.ClH/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15;/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHLFPMQPSRYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673810
Record name 3-(6-Methoxy-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride

CAS RN

1185299-60-8
Record name 3-(6-Methoxy-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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